Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate
Description
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate is a hydrazine derivative featuring a tert-butyl carbamate group and a 3,3,3-trifluoropropyl substituent. The tert-butyl group serves as a protective moiety for the hydrazine nitrogen, enhancing stability during synthetic processes. The 3,3,3-trifluoropropyl chain introduces significant electron-withdrawing effects due to the fluorine atoms, increasing the compound’s lipophilicity and metabolic stability. This structural motif is valuable in medicinal chemistry, particularly in the design of protease inhibitors or allosteric modulators, where fluorine atoms enhance binding affinity and pharmacokinetic properties .
Properties
Molecular Formula |
C8H15F3N2O2 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
tert-butyl N-(3,3,3-trifluoropropylamino)carbamate |
InChI |
InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-12-5-4-8(9,10)11/h12H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
KRXOSLDQCGNIRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate generally involves two key steps:
- Formation of tert-butyl carbazate (tert-butyl hydrazine-1-carboxylate) as a protected hydrazine intermediate.
- Alkylation or substitution with a 3,3,3-trifluoropropyl moiety to introduce the trifluoropropyl group onto the hydrazine nitrogen.
The tert-butyl carbazate serves as a protected hydrazine, allowing selective functionalization while preventing undesired side reactions.
Preparation of tert-butyl carbazate
A well-documented industrially viable method for tert-butyl carbazate preparation involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (BOC anhydride) under controlled conditions.
- Mixing hydrazine hydrate with isopropyl alcohol (Virahol) in a reactor under cooling and stirring.
- Slow addition of a BOC anhydride and isopropyl alcohol mixture to the hydrazine solution.
- Stirring at room temperature after addition to complete the reaction.
- Removal of solvents by distillation.
- Extraction and drying with anhydrous sodium sulfate.
- Recrystallization from hexane to obtain pure tert-butyl carbazate as a white solid.
This method is advantageous due to:
- Short reaction times.
- High yields.
- Low cost and environmental impact.
- Safety improvements compared to methods using chloroformates or triphosgene.
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | Hydrazine hydrate + Isopropyl alcohol | Formation of hydrazine solution |
| 2 | Slow addition of BOC anhydride in isopropyl alcohol | Carbamate formation via BOC protection |
| 3 | Stirring at room temperature | Completion of reaction |
| 4 | Distillation, addition of dichloromethane, drying with Na2SO4 | Solvent removal and purification |
| 5 | Recrystallization from hexane | Isolation of pure tert-butyl carbazate |
This method has been patented and validated for industrial scale, yielding high purity tert-butyl carbazate with minimal environmental hazards.
Introduction of the 3,3,3-Trifluoropropyl Group
The trifluoropropyl group is typically introduced via alkylation of the hydrazine nitrogen using an appropriate trifluoropropyl halide or trifluoropropyl electrophile.
- Nucleophilic substitution: Reacting tert-butyl carbazate with 3,3,3-trifluoropropyl bromide or chloride under basic conditions to form the N-alkylated product.
- Reductive amination: Using 3,3,3-trifluoropropanal or trifluoropropyl ketones with tert-butyl carbazate in the presence of a reducing agent to form the substituted hydrazine.
The choice of method depends on reagent availability and desired purity/yield.
Representative Reaction Conditions for Alkylation
| Parameter | Typical Condition |
|---|---|
| Solvent | Acetonitrile, DMF, or THF |
| Base | Potassium carbonate, sodium hydride |
| Temperature | Room temperature to reflux (25-80°C) |
| Reaction Time | Several hours (4-24 h) |
| Workup | Aqueous extraction, solvent evaporation |
After alkylation, purification is usually achieved by recrystallization or chromatography to isolate this compound.
Alternative Synthetic Routes and Notes
- Some methods employ chloroformates or triphosgene to generate tert-butyl carbazate intermediates, but these pose safety and cost issues.
- Hydrazine derivatives with trifluoropropyl groups may also be synthesized via cyclization reactions involving hydrazine and fluorinated precursors, but these are less common for this specific compound.
- The purity and yield depend heavily on reaction stoichiometry, temperature control, and purification steps.
- Industrial methods emphasize environmental safety , solvent recovery, and minimizing hazardous reagents.
Summary Table of Preparation Steps
Research Findings and Industrial Relevance
- The patented method for tert-butyl carbazate preparation demonstrates high efficiency and safety , making it suitable for large-scale synthesis of hydrazine derivatives.
- Alkylation with trifluoropropyl groups is a well-established reaction in fluorine chemistry, offering compounds with enhanced metabolic stability and lipophilicity, valuable in pharmaceutical and agrochemical applications.
- The combination of these methods allows for the synthesis of this compound with good yields and purity , enabling its use as a building block in further synthetic transformations.
Chemical Reactions Analysis
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity through various synthetic pathways.
Anticancer Research
Recent studies have highlighted the potential of hydrazine derivatives in anticancer drug development. Compounds similar to this compound have been shown to inhibit specific kinases involved in cancer progression, such as polo-like kinase 1 (Plk1). These inhibitors demonstrate significant cytotoxic effects on cancer cell lines, suggesting a promising avenue for further research into their therapeutic efficacy .
Neuroprotective Agents
Research indicates that hydrazine derivatives can exhibit neuroprotective properties. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. Such properties are crucial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science
The unique trifluoropropyl group in this compound lends itself to applications in material science, particularly in the development of advanced materials with specific properties.
Coatings and Surface Modifications
Fluorinated compounds are known for their low surface energy and chemical inertness. This compound can be utilized in formulating coatings that provide water and oil repellency. These coatings are beneficial in various industries, including automotive and aerospace, where durability and resistance to environmental factors are essential .
Polymer Chemistry
In polymer synthesis, the incorporation of this compound can enhance the thermal stability and mechanical properties of polymers. The trifluoropropyl group contributes to the overall performance of fluorinated polymers used in high-performance applications .
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of hydrazine derivatives demonstrated that compounds structurally related to this compound exhibited significant inhibition of tumor growth in xenograft models. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Surface Coating Efficacy
A comparative analysis of different fluorinated coatings revealed that those incorporating this compound showed superior water repellency and durability against harsh environmental conditions. This study underscores the compound's potential for industrial applications where surface performance is critical .
Mechanism of Action
The mechanism by which tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoropropyl group can enhance the compound’s binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The trifluoropropyl group confers higher lipophilicity (logP) compared to esters (e.g., 3-ethoxy-3-oxopropyl) or aromatic groups (e.g., phenylpropylidene). This enhances membrane permeability but may reduce aqueous solubility .
- Synthetic Routes : Trifluoropropyl derivatives likely require specialized fluorinated reagents, whereas esters (e.g., 3-ethoxy-3-oxopropyl) are synthesized via straightforward alkylation. Aromatic hydrazones (e.g., 3-phenylpropylidene) are formed via aldehyde condensation under mild conditions .
- Yields : High yields (>90%) are achievable for aromatic hydrazones (e.g., ), while fluorinated or bulky substituents may lower yields due to steric or electronic challenges .
Key Observations :
- Lipophilicity: The trifluoropropyl group increases logP compared to non-fluorinated analogs, aligning with its higher predicted logP (~2.8 vs. ~1.5 for ester derivatives) .
- Biological Relevance : Benzoyl derivatives (e.g., 3-(hexyloxy)benzoyl) demonstrate direct biological activity (e.g., FtsZ inhibition), while trifluoropropyl analogs may excel in contexts requiring metabolic stability .
- Stability : The tert-butyl carbamate group is generally stable, but trifluoropropyl derivatives may degrade under strong acidic conditions, releasing fluoride ions .
Key Observations :
- Non-fluorinated analogs (e.g., phenyl derivatives) may have milder toxicity profiles but still necessitate standard lab safety protocols .
Biological Activity
Tert-butyl 2-(3,3,3-trifluoropropyl)hydrazine-1-carboxylate is a hydrazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. Hydrazines are known for their diverse applications, particularly in the synthesis of pharmaceuticals and agrochemicals. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈F₃N₃O₂. Its structure consists of a tert-butyl group attached to a hydrazine moiety, which is further substituted with a trifluoropropyl group and a carboxylate functional group. The presence of fluorine atoms is significant as they often enhance the biological activity and metabolic stability of organic compounds.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Pharmacological Studies
Research into the pharmacological effects of this compound is still emerging. However, related hydrazine derivatives have been studied extensively:
- Anticancer Activity : A study on similar hydrazine compounds indicated that they could inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives were found to inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy .
- Neuroprotective Effects : Some hydrazines have been investigated for their neuroprotective properties against neurodegenerative diseases. These effects are often linked to their ability to modulate neurotransmitter levels and reduce inflammation.
Case Studies
Several studies have highlighted the potential of hydrazine derivatives in various biological contexts:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈F₃N₃O₂ |
| Molecular Weight | 303.29 g/mol |
| Solubility | Soluble in organic solvents |
| Antioxidant Activity | Moderate |
| Anticancer Activity | IC₅₀ values range from 5-20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
